(S)-2-Methylpiperazine hydrochloride

Vue d'ensemble

Description

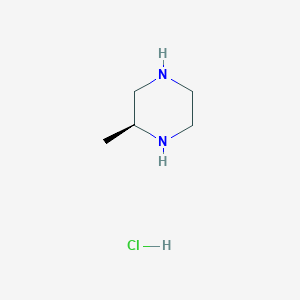

(S)-2-Methylpiperazine hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The this compound is the hydrochloride salt form of (S)-2-Methylpiperazine, which enhances its solubility and stability for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpiperazine hydrochloride typically involves the reaction of (S)-2-Methylpiperazine with hydrochloric acid. The process can be summarized as follows:

Starting Material: (S)-2-Methylpiperazine.

Reagent: Hydrochloric acid (HCl).

Reaction: The (S)-2-Methylpiperazine is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature until the formation of this compound is complete.

Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Methylpiperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

(S)-2-Methylpiperazine hydrochloride is primarily utilized in the synthesis of various pharmaceuticals, including antidepressants and anti-anxiety medications. Its chiral nature allows for the development of enantiomerically pure compounds that can exhibit distinct biological activities. For instance, studies have shown that derivatives synthesized from (S)-2-methylpiperazine demonstrate varying degrees of antibacterial activity compared to their (R) counterparts .

Case Study: Synthesis of Quinolone Derivatives

A study demonstrated the synthesis of 7-(3-methylpiperazin-1-yl) quinolone derivatives from (S)-2-methylpiperazine. These compounds were tested against 14 types of bacteria, revealing a 2-64 fold difference in antibacterial activity between enantiomers in approximately 52% of cases . This highlights the importance of chirality in drug efficacy.

Neuropharmacological Research

Analgesic Properties

Research indicates that piperazine derivatives, including this compound, exhibit analgesic effects. In rodent studies, it was found that these compounds could be administered via various routes (oral, subcutaneous) and showed potency comparable to established opioids like fentanyl . This suggests potential applications in pain management therapies.

Asymmetric Synthesis

(S)-2-Methylpiperazine is employed as a chiral building block in asymmetric synthesis processes. Its use allows for the creation of complex molecular architectures with high enantioselectivity. Recent advancements have focused on catalytic enantioselective synthetic approaches that utilize (S)-2-methylpiperazine to produce spiro-diketopiperazines, which have demonstrated neuroprotective and anti-inflammatory properties .

Analytical Chemistry

The compound is also significant in analytical chemistry for detecting piperazine derivatives in biological samples. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed to identify and quantify these substances, particularly in forensic toxicology contexts .

Synthetic Pathways

A variety of synthetic methods have been reported for producing this compound:

Mécanisme D'action

The mechanism of action of (S)-2-Methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: The parent compound of (S)-2-Methylpiperazine hydrochloride, used in various pharmaceutical applications.

N-Methylpiperazine: A derivative with a single methyl group, used in the synthesis of drugs and other chemicals.

2,5-Dimethylpiperazine: Another derivative with two methyl groups, used in similar applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. The presence of the (S)-configuration can influence the compound’s interaction with chiral environments, such as enzymes and receptors, leading to unique effects and applications.

Activité Biologique

(S)-2-Methylpiperazine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHN·HCl

- Molecular Weight : 100.16 g/mol

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 153.2 ± 8.0 °C at 760 mmHg

- Melting Point : 86-93 °C

This compound acts primarily as a neurotransmitter modulator and has been implicated in various therapeutic areas including:

- Antimicrobial Activity : Research has shown that piperazine derivatives, including (S)-2-methylpiperazine, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the piperazine moiety have demonstrated activity against strains such as Staphylococcus aureus and Escherichia coli .

- Analgesic Effects : Studies indicate that piperazine derivatives can exert analgesic effects in animal models, with (S)-2-methylpiperazine showing potential in reducing pain responses .

- Cytotoxicity : Investigations into the cytotoxic effects of piperazine derivatives have revealed that some compounds exhibit selective toxicity towards cancer cell lines, suggesting potential applications in oncology .

Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Effective against E. coli, S. aureus | |

| Analgesic | Pain relief in rodent models | |

| Cytotoxicity | Growth inhibition in cancer cell lines |

Case Studies

-

Antimicrobial Efficacy :

A study investigated the synthesis of thiazolidinone derivatives incorporating (S)-2-methylpiperazine and their antimicrobial activities. The compounds were tested against various bacterial strains, demonstrating significant zones of inhibition compared to controls . -

Analgesic Properties :

In vivo studies on rodents indicated that administration of (S)-2-methylpiperazine resulted in notable analgesic effects, with observed pain relief lasting over an hour post-administration . -

Cytotoxicity Assessment :

A series of novel benzhydrylpiperazine derivatives were synthesized, with some showing high cytotoxic activity against hepatocellular carcinoma and other cancer cell lines. The presence of the piperazine ring was crucial for enhancing the cytotoxic profile .

Propriétés

IUPAC Name |

(2S)-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJSDBRVZJYCSL-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.